Cas no 1592564-63-0 (N-Ethyl-1,2,4-triazin-3-amine)

N-Ethyl-1,2,4-triazin-3-amine is a heterocyclic organic compound featuring a triazine core substituted with an ethylamino group. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients for herbicides and fungicides. The compound exhibits stability under standard conditions and demonstrates reactivity at the triazine ring, enabling selective functionalization. Its ethyl group enhances solubility in organic solvents, facilitating its use in synthetic applications. Researchers value N-Ethyl-1,2,4-triazin-3-amine for its versatility in constructing nitrogen-rich scaffolds, contributing to advancements in medicinal chemistry and crop protection formulations.
N-Ethyl-1,2,4-triazin-3-amine structure
N-Ethyl-1,2,4-triazin-3-amine structure
Product Name:N-Ethyl-1,2,4-triazin-3-amine
CAS No:1592564-63-0
MF:C5H8N4
MW:124.14381980896
CID:5705965
PubChem ID:23195165
Update Time:2025-06-12

N-Ethyl-1,2,4-triazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1236816
    • AKOS026733609
    • N-ethyl-1,2,4-triazin-3-amine
    • SCHEMBL12497289
    • 1592564-63-0
    • 1,2,4-Triazin-3-amine, N-ethyl-
    • N-Ethyl-1,2,4-triazin-3-amine
    • Inchi: 1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9)
    • InChI Key: CSQXKQNJSJEGCB-UHFFFAOYSA-N
    • SMILES: N(C1N=NC=CN=1)CC

Computed Properties

  • Exact Mass: 124.074896272g/mol
  • Monoisotopic Mass: 124.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 75.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.181±0.06 g/cm3(Predicted)
  • Boiling Point: 245.0±23.0 °C(Predicted)
  • pka: 3.62±0.63(Predicted)

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Additional information on N-Ethyl-1,2,4-triazin-3-amine

Recent Advances in the Study of N-Ethyl-1,2,4-triazin-3-amine (CAS: 1592564-63-0) in Chemical Biology and Pharmaceutical Research

N-Ethyl-1,2,4-triazin-3-amine (CAS: 1592564-63-0) is a heterocyclic compound that has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its triazine core and ethylamine substitution, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.

One of the key areas of interest is the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that N-Ethyl-1,2,4-triazin-3-amine exhibits selective inhibition against specific kinase targets, suggesting its potential as a lead compound for the development of novel therapeutics. The compound's mechanism of action involves competitive binding to the ATP-binding site of kinases, thereby disrupting their catalytic activity.

In addition to its kinase inhibitory properties, N-Ethyl-1,2,4-triazin-3-amine has been investigated for its antimicrobial activity. Recent research has shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is thought to involve interference with nucleic acid synthesis, although further studies are needed to elucidate the precise molecular targets. These findings highlight the compound's potential as a versatile antimicrobial agent, particularly in the face of rising antibiotic resistance.

The synthesis and optimization of N-Ethyl-1,2,4-triazin-3-amine have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. Advances in computational chemistry have further aided in the design of derivatives with enhanced pharmacokinetic properties, such as improved solubility and metabolic stability. These developments are critical for transitioning the compound from the laboratory to clinical applications.

Despite these promising findings, challenges remain in the development of N-Ethyl-1,2,4-triazin-3-amine as a therapeutic agent. Issues such as off-target effects, potential toxicity, and bioavailability need to be addressed through rigorous preclinical studies. However, the compound's unique chemical structure and biological activity profile position it as a valuable tool for both basic research and drug discovery. Future studies are expected to explore its applications in combination therapies and targeted drug delivery systems.

In conclusion, N-Ethyl-1,2,4-triazin-3-amine (CAS: 1592564-63-0) represents a promising area of research in chemical biology and pharmaceutical science. Its diverse biological activities and potential therapeutic applications make it a compound of significant interest. Continued research efforts will be essential to fully unlock its potential and translate these findings into clinical benefits.

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